

Spectroscopic Profile of Isododecanol: A Technical Guide

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Compound of Interest		
Compound Name:	Isododecanol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **isododecanol**, a key ingredient in various pharmaceutical and cosmetic formulations. **Isododecanol** is a branched-chain alcohol, primarily consisting of 10-methylundecan-1-ol. Understanding its spectroscopic profile is crucial for identification, purity assessment, and quality control in research and development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure

Isododecanol is a mixture of C12 isomers, with the primary component being 10-methylundecan-1-ol.

Chemical Formula: C12H26O

IUPAC Name: 10-methylundecan-1-ol

Molecular Weight: 186.34 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **isododecanol** (10-methylundecan-1-ol) based on typical values for long-chain branched alcohols.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 10-methylundecan-1-ol

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH₃ (terminal methyls)	~ 0.8-0.9	Doublet	6Н
-CH ₂ - (chain)	~ 1.2-1.4	Multiplet	~14H
-CH- (branched)	~ 1.5-1.6	Multiplet	1H
-CH2-OH	~ 3.6	Triplet	2H
-OH	Variable (typically 1-3)	Singlet (broad)	1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-methylundecan-1-ol

Carbon	Chemical Shift (ppm)
-CH₃ (terminal methyls)	~ 22-23
-CH- (branched)	~ 27-28
-CH ₂ - (chain)	~ 29-34
-CH ₂ - (adjacent to branched CH)	~ 39-40
-CH₂-OH	~ 62-63

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Isododecanol



Functional Group	Wavenumber (cm ^{−1})	Intensity	Description
O-H stretch	3200-3500	Strong, Broad	Hydrogen-bonded alcohol
C-H stretch (alkane)	2850-2960	Strong	CH₃ and CH₂ stretching
C-O stretch	1050-1150	Strong	Primary alcohol

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrum Fragmentation for 10-methylundecan-1-ol

m/z	Interpretation
186	Molecular Ion (M+) - often weak or absent
168	[M-H ₂ O] ⁺ - Dehydration product
141	[M-C₃H₁]+ - Alpha-cleavage
43, 57, 71, 85	Alkyl fragments

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- 1. Sample Preparation:
- Dissolve approximately 10-20 mg of **isododecanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[1]



- Ensure the sample is completely dissolved to avoid peak broadening.
- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Acquisition:
- Instrument: 300-500 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- 3. ¹³C NMR Acquisition:
- Instrument: 75-125 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled experiment.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Reference: TMS at 0 ppm (or the solvent peak, e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):



- ATR is suitable for viscous liquids like isododecanol as it requires minimal sample preparation.[2][3]
- Place a small drop of the isododecanol sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Ensure good contact between the sample and the crystal.
- 2. FTIR Acquisition:
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

- 1. Sample Preparation and Derivatization:
- For analysis of alcohols by GC-MS, derivatization is often employed to increase volatility and improve peak shape.[4]
- A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
- Procedure:
 - In a vial, mix a small amount of isododecanol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).

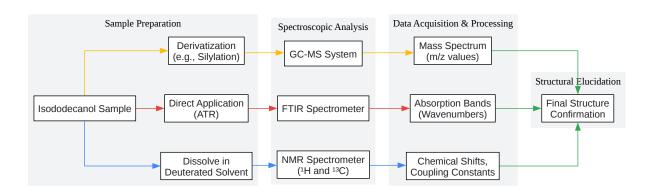


- Heat the mixture at 60-80°C for 15-30 minutes to ensure complete derivatization.
- 2. GC-MS Acquisition:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250-280°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized alcohol.
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **isododecanol**.





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Figure 1. General workflow for the spectroscopic analysis of **isododecanol**.

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